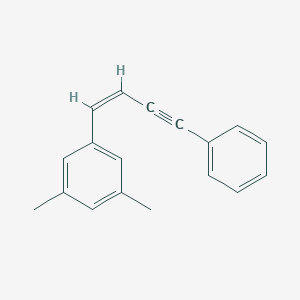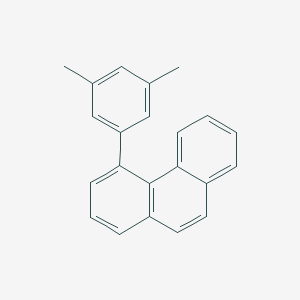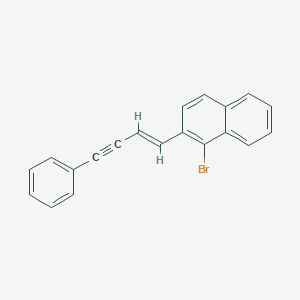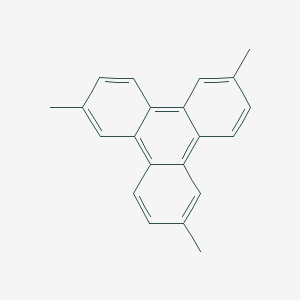
2,6,10-Trimethyltriphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10-Trimethyltriphenylene: It is a trimer of triphenylene, a well-known PAH with a planar, disc-shaped structure.
Mechanism of Action
Target of Action
The primary targets of 2,6,10-Trimethyltriphenylene are currently unknown. This compound is a polycyclic aromatic hydrocarbon
Mode of Action
Polycyclic aromatic hydrocarbons can interact with cellular components in various ways, potentially leading to changes in cellular function . .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6,10-Trimethyltriphenylene can be synthesized through various methods. A common approach involves the oxidative trimerization of 4-methylcyclohexanone. This reaction typically utilizes a copper(II) chloride catalyst and is conducted under reflux conditions for several hours without solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,6,10-Trimethyltriphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorine are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.
Scientific Research Applications
2,6,10-Trimethyltriphenylene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Medicine: While not widely used in medicine, its unique structure makes it a candidate for studying interactions with biological molecules.
Comparison with Similar Compounds
Triphenylene: The parent compound of 2,6,10-Trimethyltriphenylene, known for its planar structure and aromatic properties.
2,6,10-Trimethyltridecane: Another compound with a similar name but different structure and properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of three methyl groups at positions 2, 6, and 10. This substitution pattern influences its chemical reactivity and physical properties, distinguishing it from other polycyclic aromatic hydrocarbons.
Properties
IUPAC Name |
2,6,10-trimethyltriphenylene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18/c1-13-4-7-16-19(10-13)17-8-5-14(2)12-21(17)18-9-6-15(3)11-20(16)18/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPSQKOIRNLWPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C=CC(=CC3=C4C=CC(=CC4=C2C=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is significant about the synthesis of 2,6,10-Trimethyltriphenylene described in these papers?
A1: The synthesis of this compound is notable for its relative simplicity and efficiency. [, , ] One method uses readily available starting materials like 4-methylcyclohexanone and employs copper(II) chloride as a catalyst to produce the trimer, this compound. [, ] This approach offers a streamlined route compared to more complex synthetic pathways.
Q2: What are the potential applications of this compound derivatives?
A2: this compound can be further functionalized to create derivatives with interesting properties. For example, introducing alkoxycarbonyl groups at specific positions leads to molecules that exhibit liquid crystalline behavior at room temperature. [, ] These liquid crystalline materials are of interest for organic optoelectronic devices due to their potential for self-assembly into structures with good charge mobility and high viscosity. []
Q3: What is the significance of the selective monoformylation of this compound?
A3: The ability to selectively add a formyl group to this compound is key to creating specific derivatives. [] This regioselective formylation, followed by oxidation, allows for the precise placement of carboxylic acid groups, which can then be further modified with different alkyl chains to tune the properties of the resulting liquid crystals. []
Q4: What analytical techniques are relevant to the study of this compound and its derivatives?
A4: Various analytical techniques are crucial for characterizing this compound and its derivatives. These include spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compounds. [] Differential interference contrast microscopy can be used to observe the self-assembly behavior of the liquid crystalline derivatives. [] Further characterization might involve techniques like X-ray diffraction to study the arrangement of molecules within the liquid crystalline phase.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
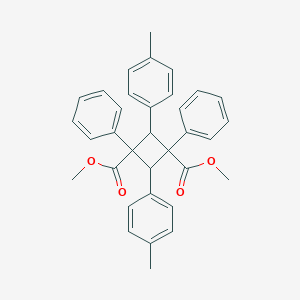
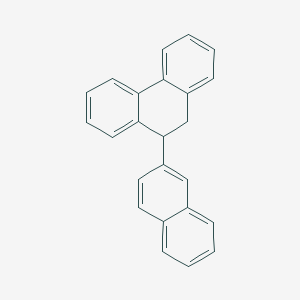


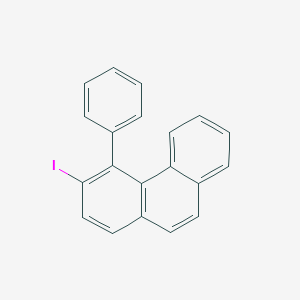
![1,2-Di(2-naphthyl)-1,2,2a,10b-tetrahydrocyclobuta[l]phenanthrene](/img/structure/B371602.png)
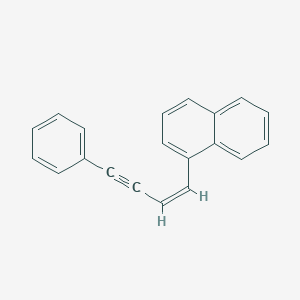
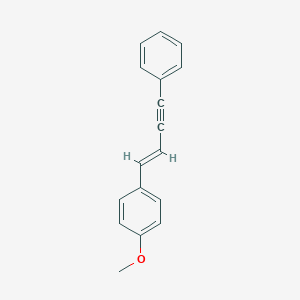
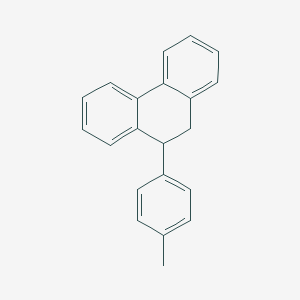
![1-[4-(3,5-Dimethylphenyl)-1-buten-3-ynyl]naphthalene](/img/structure/B371607.png)
